molecular formula C8H19N B13611151 3,4-Dimethylhexan-1-amine

3,4-Dimethylhexan-1-amine

Cat. No.: B13611151
M. Wt: 129.24 g/mol
InChI Key: BMRPIHRBNXNHFS-UHFFFAOYSA-N
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Description

3,4-Dimethylhexan-1-amine is a branched primary aliphatic amine with the molecular formula C₈H₁₉N and a molar mass of 129.24 g/mol. Its structure features a hexane backbone with methyl groups at the C3 and C4 positions, as represented by the SMILES notation CCC(C)C(C)CCN . The compound is commonly utilized in organic synthesis and pharmaceutical intermediates due to its reactive primary amine group. Its hydrochloride salt (CID 19083263) is documented in structural databases, highlighting its relevance in industrial and research applications .

Properties

Molecular Formula

C8H19N

Molecular Weight

129.24 g/mol

IUPAC Name

3,4-dimethylhexan-1-amine

InChI

InChI=1S/C8H19N/c1-4-7(2)8(3)5-6-9/h7-8H,4-6,9H2,1-3H3

InChI Key

BMRPIHRBNXNHFS-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C(C)CCN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

3,4-Dimethylhexan-1-amine can be synthesized through several methods. One common approach involves the alkylation of ammonia with 3,4-dimethylhexyl halides. The reaction is typically carried out in a sealed tube to prevent the escape of ammonia gas. The halide is heated with a concentrated solution of ammonia in ethanol, leading to the formation of the amine .

Industrial Production Methods

In industrial settings, the production of this compound often involves the catalytic hydrogenation of nitriles or the reductive amination of ketones. These methods are preferred due to their efficiency and high yield .

Chemical Reactions Analysis

Types of Reactions

3,4-Dimethylhexan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3,4-Dimethylhexan-1-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3,4-Dimethylhexan-1-amine involves its interaction with various molecular targets. As an amine, it can act as a nucleophile, participating in reactions that form new carbon-nitrogen bonds. This compound can also interact with enzymes and receptors, influencing biochemical pathways and cellular processes .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares 3,4-Dimethylhexan-1-amine with two structurally related amines: 1-(4-phenylphenyl)hexan-1-amine (aromatic substituent) and 4,4'-methylenebiscyclohexanamine (cyclic dimer).

Compound Name Molecular Formula Molar Mass (g/mol) Structure Type Key Features
This compound C₈H₁₉N 129.24 Branched aliphatic Two methyl branches at C3, C4
1-(4-phenylphenyl)hexan-1-amine C₁₈H₂₃N 253.38 Aromatic substituent Biphenyl group at C1
4,4'-Methylenebiscyclohexanamine Not provided - Cyclic dimer Two cyclohexyl groups linked

Key Observations :

  • Branched vs. Aromatic Substitution : The branched structure of this compound reduces intermolecular van der Waals forces compared to linear isomers, leading to a lower boiling point. In contrast, 1-(4-phenylphenyl)hexan-1-amine’s aromatic biphenyl group increases molar mass and introduces π-π interactions, likely reducing water solubility .
  • Cyclic vs.

Toxicity and Regulatory Profiles

According to OECD reports on primary amines (C1–C13), aliphatic amines like this compound generally exhibit moderate aquatic toxicity and may require handling precautions due to their irritant properties .

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